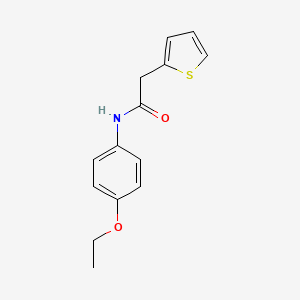

N-(4-ethoxyphenyl)-2-(2-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide compounds typically involves reactions such as acylation, where an acyl group is introduced to an aromatic amine. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate, highlighting a common approach to synthesizing acetamide derivatives through acylation reactions (Ping, 2007).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives often employs techniques such as X-ray diffraction and NMR spectroscopy. These analyses reveal insights into the crystal structure and molecular configurations, critical for understanding the compound's chemical behavior. For instance, the crystal structure of an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined using X-ray diffraction, elucidating its orthorhombic crystal system and intermolecular hydrogen bonding patterns (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including hydrogenation and carbonylation, influenced by their molecular structure. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the chemical reactivity of these compounds under specific conditions (Zhang Qun-feng, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of acetamide derivatives are crucial for their application in various fields. These properties are determined through experimental analysis, providing a foundation for predicting the behavior of these compounds in different environments.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability, and functional group behavior, are essential for their utility in synthetic chemistry and applications beyond. Studies focusing on modifications to the acetamide group or the aromatic ring, such as silylation or acetylation, provide insights into the versatility and reactivity of these compounds (Nikonov et al., 2016).

Aplicaciones Científicas De Investigación

Chemoselective Acetylation

Chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), demonstrate the utility of acetamide derivatives in synthesizing intermediates for antimalarial drugs. This process uses immobilized lipase for the monoacetylation of amino groups, showcasing the importance of acetamide derivatives in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Herbicide Metabolism

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the biological transformations these compounds undergo, which is crucial for understanding their environmental impact and safety profiles. This research underscores the importance of acetamide derivatives in the development and evaluation of agricultural chemicals (Coleman et al., 2000).

Green Synthesis Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide by Zhang Qun-feng (2008) highlights the environmental benefits of using novel catalysts for the production of azo disperse dyes. This approach minimizes harmful byproducts and energy consumption, illustrating the role of acetamide derivatives in sustainable industrial practices (Zhang, 2008).

Protein Tyrosine Phosphatase Inhibitors

Acetamide derivatives have been explored as inhibitors of protein tyrosine phosphatase 1B, a target for antidiabetic therapies. This research, conducted by Saxena et al. (2009), indicates the potential for acetamide derivatives in the development of new treatments for diabetes (Saxena et al., 2009).

Molecular Structure and Drug Development

Investigations into the molecular structures of acetamide derivatives, such as the work by Karmakar et al. (2009), provide essential insights into the design and optimization of new pharmaceuticals. Understanding the structural basis of drug interactions can lead to more effective and safer medications (Karmakar et al., 2009).

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-12-7-5-11(6-8-12)15-14(16)10-13-4-3-9-18-13/h3-9H,2,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUHAWDXMLMHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)